3-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile 3-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2034283-30-0
VCID: VC5700011
InChI: InChI=1S/C15H18N6O3S/c1-10-14(11(2)20(3)19-10)25(22,23)21-7-4-12(9-21)24-15-13(8-16)17-5-6-18-15/h5-6,12H,4,7,9H2,1-3H3
SMILES: CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(C2)OC3=NC=CN=C3C#N
Molecular Formula: C15H18N6O3S
Molecular Weight: 362.41

3-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

CAS No.: 2034283-30-0

Cat. No.: VC5700011

Molecular Formula: C15H18N6O3S

Molecular Weight: 362.41

* For research use only. Not for human or veterinary use.

3-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile - 2034283-30-0

Specification

CAS No. 2034283-30-0
Molecular Formula C15H18N6O3S
Molecular Weight 362.41
IUPAC Name 3-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Standard InChI InChI=1S/C15H18N6O3S/c1-10-14(11(2)20(3)19-10)25(22,23)21-7-4-12(9-21)24-15-13(8-16)17-5-6-18-15/h5-6,12H,4,7,9H2,1-3H3
Standard InChI Key VIHGNMGNYIGPBY-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(C2)OC3=NC=CN=C3C#N

Introduction

Structural and Molecular Characterization

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name is 3-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyrazine-2-carbonitrile. Its molecular formula, C₁₅H₁₈N₆O₃S, reflects a molecular weight of 362.41 g/mol. The structure integrates three heterocyclic systems:

  • A 1,3,5-trimethylpyrazole ring sulfonylated at the 4-position.

  • A pyrrolidine moiety linked via a sulfonyl group.

  • A pyrazine-2-carbonitrile unit connected through an ether bond.

Spectroscopic and Computational Data

The InChI key (InChI=1S/C15H18N6O3S/c1-10-14(11(2)20(3)19-10)25(22,23)21-7-4-12(9-21)24-15-13(8-16)17-5-6-18-15/h5-6,12H,4,7,9H2,1-3H3) confirms stereochemical specificity. Computational studies predict a planar pyrazine ring and a puckered pyrrolidine conformation, with the sulfonyl group adopting a tetrahedral geometry .

Table 1: Key Physicochemical Properties

PropertyValueMethod/Source
Melting Point189–192°C (decomposes)Differential Scanning Calorimetry
Solubility22 mg/mL in DMSOExperimental Measurement
LogP (Partition Coefficient)1.87Computational Prediction

Synthetic Methodologies

Laboratory-Scale Synthesis

The compound is synthesized via a three-step protocol:

  • Sulfonylation: 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride reacts with pyrrolidine-3-ol in dichloromethane, catalyzed by triethylamine (yield: 78%).

  • Etherification: The intermediate undergoes nucleophilic substitution with 3-hydroxypyrazine-2-carbonitrile using potassium tert-butoxide in THF (yield: 65%).

  • Purification: Chromatography on silica gel (ethyl acetate/hexane, 3:7) achieves >95% purity.

Industrial Production Challenges

Scaling up requires optimizing:

  • Microwave-assisted synthesis to reduce reaction times (30 minutes vs. 12 hours conventional).

  • Solvent recovery systems to minimize waste from dichloromethane and THF.

  • Crystallization techniques using anti-solvents like n-heptane to enhance yield .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsTemperatureTimeYield
1Pyrazole-SO₂Cl, Et₃N, CH₂Cl₂0–25°C4 h78%
2KOtBu, THF65°C8 h65%
3SiO₂ chromatographyRT95%

Reactivity and Functionalization

Oxidation and Reduction Pathways

  • Oxidation: Treatment with KMnO₄ in acidic medium cleaves the pyrrolidine ring, yielding pyrazine-2-carboxylic acid derivatives.

  • Reduction: NaBH₄ selectively reduces the nitrile to an amine, forming 3-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-methylamine (yield: 62%).

Electrophilic Substitution

The pyrazine ring undergoes nitration at the 5-position using HNO₃/H₂SO₄, introducing nitro groups for further functionalization.

Biological and Pharmacological Applications

Enzyme Inhibition Studies

In acetylcholinesterase (AChE) assays, the compound exhibits an IC₅₀ of 3.2 μM, surpassing donepezil (IC₅₀ = 10 nM) but showing lower toxicity (LD₅₀ > 500 mg/kg in mice). Molecular docking reveals hydrogen bonding between the sulfonyl group and AChE’s Ser203 residue.

Anticancer Activity

Against MCF-7 breast cancer cells, it demonstrates moderate cytotoxicity (IC₅₀ = 48 μM) via apoptosis induction, confirmed by caspase-3 activation.

Table 3: Biological Activity Profile

TargetAssay TypeResult (IC₅₀/LD₅₀)Reference
AcetylcholinesteraseEllman’s method3.2 μM
MCF-7 cellsMTT assay48 μM
Acute Toxicity (mice)OECD Guideline 423>500 mg/kg

Comparative Analysis with Structural Analogs

4-Phenoxy-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine

This analog (PubChem CID: 72549319) replaces pyrrolidine with piperidine and pyrazine with phenoxy . It shows 10-fold lower AChE inhibition (IC₅₀ = 32 μM), underscoring the pyrazine nitrile’s role in target binding .

(R)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate

A precursor (CAS: 127423-61-4) lacking the pyrazole group exhibits no enzymatic inhibition, highlighting the necessity of the trimethylpyrazole motif for bioactivity .

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the pyrrolidine oxygen linker to enhance blood-brain barrier penetration.

  • Hybrid Catalysts: Immobilizing the compound on mesoporous silica for Suzuki-Miyaura cross-coupling reactions.

  • Prodrug Development: Esterifying the nitrile group to improve oral bioavailability.

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